molecular formula C12H14F2O2 B7874424 6-(3,5-Difluorophenoxy)hexan-2-one

6-(3,5-Difluorophenoxy)hexan-2-one

Cat. No.: B7874424
M. Wt: 228.23 g/mol
InChI Key: MDICUBGFSWGHEY-UHFFFAOYSA-N
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Description

6-(3,5-Difluorophenoxy)hexan-2-one is a fluorinated ether-ketone compound characterized by a hexan-2-one backbone substituted with a 3,5-difluorophenoxy group at the sixth carbon. Its molecular weight is 282.21 g/mol, and it is commercially available with a purity of 96% for research applications . The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the ketone’s reactivity, making it useful in organic synthesis, particularly as a solvent or intermediate in multi-step reactions . The symmetrical 3,5-difluoro substitution on the phenoxy ring enhances its stability and influences its electronic properties, which are critical for applications requiring controlled reactivity .

Properties

IUPAC Name

6-(3,5-difluorophenoxy)hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-9(15)4-2-3-5-16-12-7-10(13)6-11(14)8-12/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDICUBGFSWGHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCOC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Difluorophenoxy)hexan-2-one typically involves the reaction of 3,5-difluorophenol with 6-bromohexan-2-one under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated from 3,5-difluorophenol, displaces the bromide ion from 6-bromohexan-2-one. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Difluorophenoxy)hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the difluorophenoxy group under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,5-Difluorophenoxy)hexan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3,5-Difluorophenoxy)hexan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Difluorophenoxyhexanones

  • 6-(2,5-Difluorophenoxy)hexan-2-one: This isomer differs in the fluorine substitution pattern (2,5 instead of 3,5). This positional change may also alter solubility and reactivity in nucleophilic reactions due to varying electronic effects .
  • 6-(2,3-Difluorophenoxy)hexan-2-one: The adjacent fluorine atoms at the 2,3-positions create a sterically hindered and electronically distinct phenoxy group. This configuration could reduce the compound’s stability under acidic or oxidative conditions compared to the 3,5-isomer .

Functional Group Variants

  • 6-(3,4-Difluorophenoxy)-2-oxo-hexanoic Acid Ethyl Ester: The replacement of the ketone with an ester group increases polarity and hydrolytic susceptibility. This derivative is more likely to participate in condensation reactions, contrasting with the ketone’s role in nucleophilic additions .
  • 3-Hexanone, 6-(3,5-Dinitrophenoxy)-2-(Diphenylphosphinyl)-: The addition of nitro and diphenylphosphinyl groups significantly increases molecular weight (482.42 g/mol) and introduces steric bulk.

Stability and Reactivity Insights

Studies on lignin model compounds containing 3,5-difluorophenoxy groups (e.g., 2-(3,5-difluorophenoxy)propane-1,3-diol) reveal that fluorinated phenoxy groups act as tracers in degradation processes. Under oxidative conditions, the 3,5-difluorophenoxy moiety releases 3,5-difluorophenol (DFPh), indicating that the target compound may exhibit similar cleavage behavior in harsh environments .

Pharmaceutical Relevance

These compounds act as HMRGX1 receptor potentiators for pain management, highlighting the broader applicability of fluorophenoxy motifs in medicinal chemistry .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Substituent Positions Functional Groups Key Applications/Properties
6-(3,5-Difluorophenoxy)hexan-2-one 282.21 3,5-difluoro Ketone, ether Solvent, synthesis intermediate
6-(2,5-Difluorophenoxy)hexan-2-one 282.21 2,5-difluoro Ketone, ether Asymmetric reactivity studies
6-(3,4-Difluorophenoxy)-2-oxo-hexanoic acid ethyl ester 318.28 3,4-difluoro Ester, ether Hydrolysis-sensitive reactions
3-Hexanone, 6-(3,5-dinitrophenoxy)-2-(diphenylphosphinyl)- 482.42 3,5-dinitro Ketone, phosphinyl, ether Catalysis, high-energy materials

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